molecular formula C8H14F2N2 B3324092 (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine CAS No. 1788873-50-6

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine

Cat. No.: B3324092
CAS No.: 1788873-50-6
M. Wt: 176.21 g/mol
InChI Key: PFUZGLKIGLJUNK-UHFFFAOYSA-N
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Description

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine is a chemical compound with the molecular formula C7H14F2N. It is a derivative of the pyrrolizidine family and contains two fluorine atoms attached to the hexahydro-1H-pyrrolizin-7a-yl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of hexahydro-1H-pyrrolizine with a fluorinating agent under controlled conditions to achieve the desired difluorinated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-pyrrolizine oxides, while reduction could produce more saturated amines .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological targets and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine is unique due to its specific combination of fluorine atoms and the pyrrolizidine framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(6,6-difluoro-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2/c9-8(10)4-7(5-11)2-1-3-12(7)6-8/h1-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUZGLKIGLJUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CN2C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301201226
Record name 2,2-Difluorotetrahydro-1H-pyrrolizine-7a(5H)-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788873-50-6
Record name 2,2-Difluorotetrahydro-1H-pyrrolizine-7a(5H)-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788873-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluorotetrahydro-1H-pyrrolizine-7a(5H)-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301201226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine
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(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine
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(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine
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(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine
Reactant of Route 5
(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine
Reactant of Route 6
(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine

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